molecular formula C6H9BrN2O3S B13895031 1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate

1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate

Cat. No.: B13895031
M. Wt: 269.12 g/mol
InChI Key: KVBVAGJQNFQXKE-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a methanesulfonate group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-1-methylpyrazole with methanesulfonyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can lead to the formation of fused heterocyclic compounds .

Scientific Research Applications

1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate is unique due to the presence of both the methanol and methanesulfonate groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9BrN2O3S

Molecular Weight

269.12 g/mol

IUPAC Name

(5-bromo-1-methylpyrazol-3-yl)methyl methanesulfonate

InChI

InChI=1S/C6H9BrN2O3S/c1-9-6(7)3-5(8-9)4-12-13(2,10)11/h3H,4H2,1-2H3

InChI Key

KVBVAGJQNFQXKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)COS(=O)(=O)C)Br

Origin of Product

United States

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